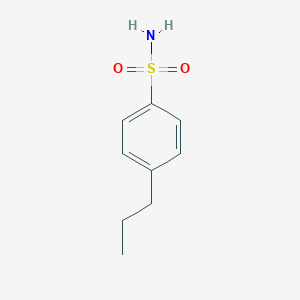
N,N-Dimethylheptanamide
概要
説明
N,N-Dimethylheptanamide, also known as DMHA, is a synthetic compound that is commonly used in scientific research. It belongs to the class of compounds known as aliphatic amines and is similar in structure to other compounds such as 1,3-dimethylamylamine (DMAA) and ephedrine. DMHA has gained popularity in recent years due to its potential applications in the fields of pharmaceuticals and sports nutrition.
科学的研究の応用
Thermophysical Property Analysis
N,N-Dimethylheptanamide has been critically evaluated for its thermophysical properties . These properties include:
- Triple point temperature : This is the temperature at which the solid, liquid, and gas phases of N,N-Dimethylheptanamide coexist in a state of equilibrium .
- Normal boiling temperature : This is the temperature at which N,N-Dimethylheptanamide changes from a liquid to a gas at atmospheric pressure .
- Critical temperature and pressure : These are the temperature and pressure above which N,N-Dimethylheptanamide cannot exist as a separate liquid and gas phase .
Density Analysis
The density of N,N-Dimethylheptanamide has been studied under various conditions of temperature and pressure . This information is crucial in various fields such as material science and chemical engineering.
Enthalpy of Vaporization
The enthalpy of vaporization of N,N-Dimethylheptanamide has been determined . This is the amount of energy required to transform a given quantity of the substance from a liquid into a gas at a given pressure (often atmospheric pressure).
Heat Capacity
The heat capacity of N,N-Dimethylheptanamide has been measured at saturation pressure . Heat capacity is a measure of the heat energy required to increase the temperature of a substance by a certain amount.
Refractive Index
The refractive index of N,N-Dimethylheptanamide has been measured as a function of wavelength, temperature, and pressure . The refractive index is a dimensionless number that describes how light, or any other radiation, propagates through that medium.
Viscosity Analysis
The viscosity of N,N-Dimethylheptanamide has been studied as a function of temperature and pressure . Viscosity is a measure of a fluid’s resistance to flow.
Thermal Conductivity
The thermal conductivity of N,N-Dimethylheptanamide has been studied as a function of temperature and pressure . Thermal conductivity is a measure of a material’s ability to conduct heat.
Enthalpy of Formation
The enthalpy of formation of N,N-Dimethylheptanamide has been determined . This is the change in enthalpy that accompanies the formation of one mole of the compound from its elements in their most stable states at 1 bar and 25°C.
特性
IUPAC Name |
N,N-dimethylheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-4-5-6-7-8-9(11)10(2)3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPTXVFOZPQVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149676 | |
| Record name | N,N-Dimethylheptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylheptanamide | |
CAS RN |
1115-96-4 | |
| Record name | N,N-Dimethylheptanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylheptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the similar enhancer potencies observed across different homologous series with varying polar head groups, including N,N-Dimethylheptanamide?
A1: The research article highlights a key finding: the enhancer potency of various homologous series, including N,N-Dimethylalkanamides (with N,N-Dimethylheptanamide being a part of this series), is primarily determined by the alkyl chain length and not significantly influenced by the polar head group. [] This suggests that the alkyl chain length plays a crucial role in the interaction with the skin's stratum corneum, likely by disrupting the lipid bilayer structure and increasing permeability. The similar potencies despite different head groups suggest that these groups might reside in the more polar regions of the lipid bilayer, mimicking the environment of water-saturated n-octanol, as supported by the partition coefficient data. [] Therefore, the specific chemical nature of the polar head group, whether it's a hydroxyl group, pyrrolidone group, or a dimethyl amide group, might have a less significant impact on the overall enhancement effect compared to the alkyl chain length.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


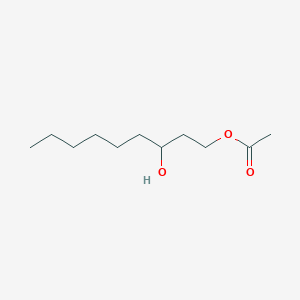
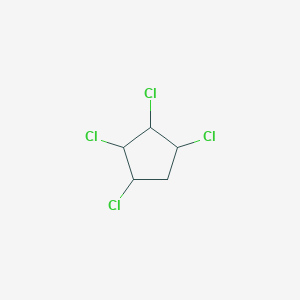
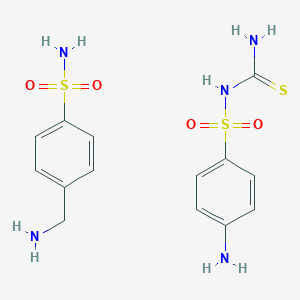
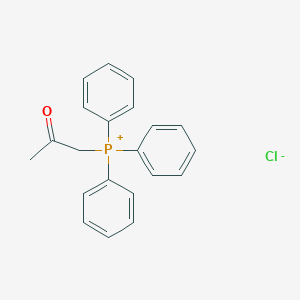
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
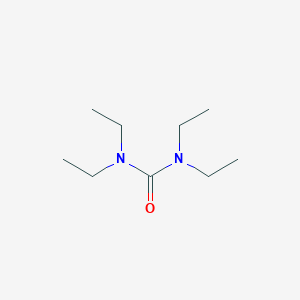
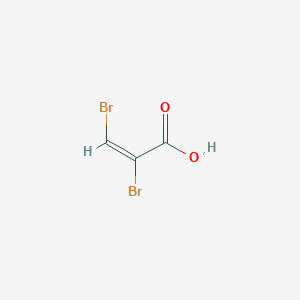

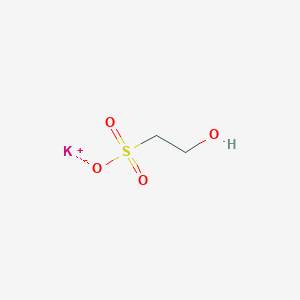

![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)


